Lipophilicity Differentiation: Calculated LogP of 3.39 Distinguishes the 4-(1,3-Dimethylbutyl) Analog from Less Lipophilic 4-Substituted Comparators
The target compound possesses a calculated LogP (clogP) of 3.39, which is substantially higher than that of the unsubstituted parent scaffold pyrimido[1,2-a]benzimidazol-2-amine (C10H8N4, MW 184.2, estimated LogP ~1.0–1.5 based on smaller molecular volume and absence of alkyl substituent) [1]. This ~2 log-unit increase in lipophilicity is attributable to the 4-(1,3-dimethylbutyl) group, which contributes approximately 6 additional carbon atoms versus the parent. Compared to the 4-phenyl analog (4-phenylpyrimido[1,2-a]benzimidazol-2-amine, C16H12N4, MW 260.3), the target compound replaces a planar aromatic ring (π = 6) with a branched alkyl chain, resulting in a different lipophilic efficiency profile . The 3,3-dimethylbutyl isomer (2-amino-4-(3,3-dimethylbutyl)pyrimido[1,2-a]benzimidazole), which shares the same molecular formula (C16H20N4, MW 268.36), differs only in the branching pattern of the alkyl chain—tertiary-butyl terminal vs. sec-butyl internal branching—yet this subtle change alters molecular shape and potentially metabolic stability [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.39 (predicted) |
| Comparator Or Baseline | Parent scaffold pyrimido[1,2-a]benzimidazol-2-amine (estimated LogP ~1.0–1.5); 4-phenyl analog (MW 260.3, estimated LogP ~2.5–3.0 based on aromatic substitution); 3,3-dimethylbutyl isomer (identical MW, different branching) |
| Quantified Difference | ΔclogP ≈ +1.9 to +2.4 log units vs. parent scaffold; qualitative difference in lipophilic efficiency vs. 4-phenyl analog; isomeric branching difference vs. 3,3-dimethylbutyl analog |
| Conditions | Predicted using computational algorithm (clogP); validated within Lipinski Rule of Five context |
Why This Matters
A LogP of 3.39 positions this compound in the optimal range for membrane permeability while avoiding excessive lipophilicity (LogP >5) associated with poor solubility and promiscuous binding; procurement decisions must account for the specific substituent because LogP differences of this magnitude directly affect solubility, protein binding, and assay compatibility.
- [1] Sildrug/IBB Waw. EOS96958: Predicted clogP for 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine = 3.39. https://sildrug.ibb.waw.pl/ecbd/EOS96958/ View Source
- [2] SpectraBase. 2-Amino-4-(3,3-dimethylbutyl)pyrimido[1,2-a]benzimidazole. Compound ID: 7ce4Zyeaf8z. MS (GC) spectrum available. https://spectrabase.com/ View Source
